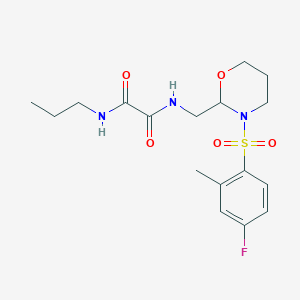
N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C17H24FN3O5S and its molecular weight is 401.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a compound with significant potential in biomedical research. Its structural complexity and unique functional groups suggest a variety of biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C17H24FN3O5S
- Molecular Weight : 401.45 g/mol
- Purity : Typically around 95% .
The compound features a sulfonamide group and an oxazinan ring, which are known to interact with various biological targets. The presence of the fluorine atom in the aromatic ring may enhance its binding affinity and selectivity towards specific enzymes or receptors.
Potential Biological Targets
- Tubulin Inhibition : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This suggests that this compound may share similar properties.
- Sodium Channel Modulation : Research indicates that related compounds can act as modulators of sodium channels, which play critical roles in cellular excitability and signal transduction .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of various oxazinan derivatives on human cancer cell lines. For instance, compounds exhibiting similar structural motifs have demonstrated significant antiproliferative activity against cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The cytotoxicity was often assessed using the MTT assay, where IC50 values indicated the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5g | MCF-7 | 4.47 | Tubulin polymerization inhibition |
| 4d | A2780 | 52.8 | Cell cycle arrest at G2/M phase |
Case Studies
- Cytotoxicity in Cancer Cells : A study involving a series of oxazinonaphthalene analogs demonstrated that certain compounds induced significant cell cycle arrest at the G2/M phase and inhibited tubulin polymerization . This suggests that this compound could exhibit similar effects due to its structural similarities.
- Sodium Channel Inhibition : Another study highlighted the role of substituted tetrahydrofurans as sodium channel inhibitors, which could be relevant for understanding how this compound might function in a pharmacological context .
Eigenschaften
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O5S/c1-3-7-19-16(22)17(23)20-11-15-21(8-4-9-26-15)27(24,25)14-6-5-13(18)10-12(14)2/h5-6,10,15H,3-4,7-9,11H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUVTRZXPCJRPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













